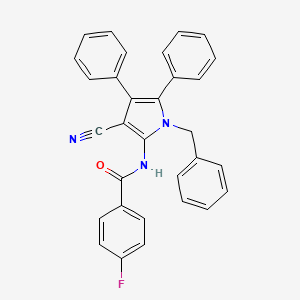
N-(1-benzyl-3-cyano-4,5-diphenyl-1H-pyrrol-2-yl)-4-fluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrrole derivatives, such as the one you mentioned, have been of interest in pharmaceutical research due to their wide range of biological activities . They have been studied for their antimicrobial, antiviral, anti-inflammatory, analgesic, antitumor, antihyperlipidemic, anticonvulsant, and antihyperglycemic properties .
Applications De Recherche Scientifique
Antimicrobial Activity
Research highlights the synthesis of fluorobenzamides, including structures similar to N-(1-benzyl-3-cyano-4,5-diphenyl-1H-pyrrol-2-yl)-4-fluorobenzamide, which have shown promising antimicrobial analogs. The presence of a fluorine atom in the benzoyl group enhances antimicrobial activity against both gram-positive and gram-negative bacteria, as well as fungi. Compounds with fluorobenzamide structures have been found most active against bacterial strains such as Staphylococcus aureus and Escherichia coli, and fungal strains like Candida albicans, showing significant minimum inhibitory concentrations (MICs) (Desai, Rajpara, & Joshi, 2013).
Optical and Nonlinear Optical Properties
Fluorinated benzamides have been explored for their optical properties, particularly in the context of nonlinear optical (NLO) materials. Studies on compounds like N,N-diphenylbenzamide and its fluorinated analogs reveal these materials' potential for optical applications due to their transmission in the visible region and second harmonic generation (SHG) efficiency. These findings indicate the utility of fluorobenzamides in developing NLO materials with applications in photonic and optoelectronic devices (Lakshmi et al., 2018).
Molecular Interactions and Synthesis
The synthesis pathways and molecular interactions of fluorobenzamides have been extensively studied, showcasing their versatility in creating various bioactive compounds. For instance, the synthesis of fluorinated benzamide neuroleptics demonstrates the potential of these compounds in medical imaging, particularly in positron emission tomography (PET) imaging of sigma receptors. This application is crucial for understanding and diagnosing neurological disorders (Mukherjee, 1991). Moreover, the interaction of fluorobenzamides with sigma receptors, as evidenced by compounds like NE-100, highlights the relevance of these structures in studying cognitive dysfunction and potentially developing therapeutic agents (Ogawa, Okuyama, Araki, & Otomo, 1994).
Orientations Futures
Propriétés
IUPAC Name |
N-(1-benzyl-3-cyano-4,5-diphenylpyrrol-2-yl)-4-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H22FN3O/c32-26-18-16-25(17-19-26)31(36)34-30-27(20-33)28(23-12-6-2-7-13-23)29(24-14-8-3-9-15-24)35(30)21-22-10-4-1-5-11-22/h1-19H,21H2,(H,34,36) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUJUCIJDWONONK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=C(C(=C2NC(=O)C3=CC=C(C=C3)F)C#N)C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H22FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-benzyl-3-cyano-4,5-diphenyl-1H-pyrrol-2-yl)-4-fluorobenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

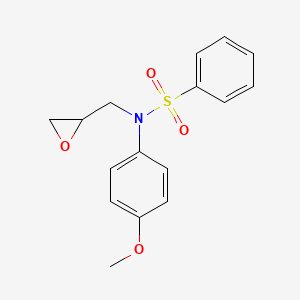
![[2-(3-Chloro-4-methoxyanilino)-2-oxoethyl] 5-methylthiophene-2-carboxylate](/img/structure/B2882721.png)
![2-(2-(6-oxopyridazin-1(6H)-yl)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2882722.png)
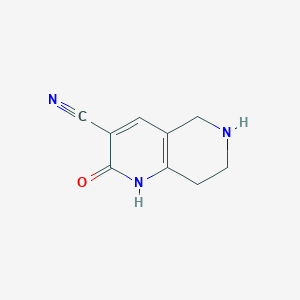

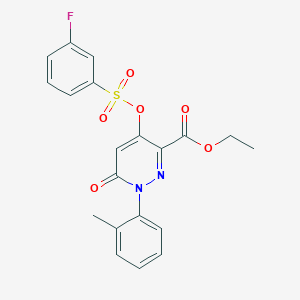
![(Z)-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 3-(3,4,5-trimethoxyphenyl)acrylate](/img/structure/B2882730.png)
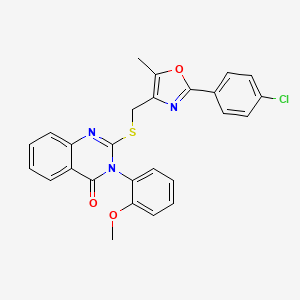
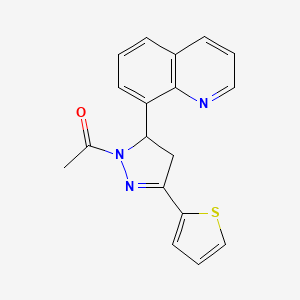
![2-ethoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)nicotinamide](/img/structure/B2882735.png)

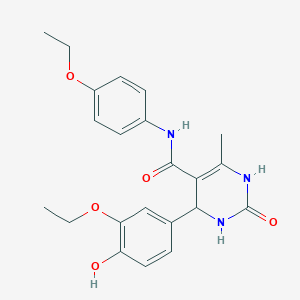
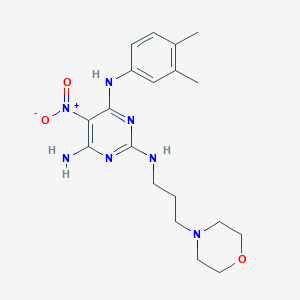
![(2-Ethylbenzo[d]thiazol-6-yl)(4-(quinolin-8-yloxy)piperidin-1-yl)methanone](/img/structure/B2882743.png)